

IUPAC name and synonyms for 1-Ethylpyrrolidin-2-one

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Compound of Interest

Compound Name: **1-Ethylpyrrolidin-2-one**

Cat. No.: **B1215724**

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An In-depth Technical Guide to 1-Ethylpyrrolidin-2-one

This technical guide provides a comprehensive overview of **1-Ethylpyrrolidin-2-one**, also known as N-Ethyl-2-pyrrolidone (NEP), tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and relevant experimental applications.

Chemical Identity

The nomenclature and identifiers for **1-Ethylpyrrolidin-2-one** are crucial for accurate documentation and research.

IUPAC Name: **1-ethylpyrrolidin-2-one**[\[1\]](#)[\[2\]](#)

Synonyms: A variety of synonyms are used in literature and commercial contexts for this compound.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- 1-Ethyl-2-pyrrolidinone
- 1-Ethyl-2-pyrrolidone
- N-Ethyl-2-pyrrolidone (NEP)
- N-Ethylpyrrolidinone

- N-Ethylpyrrolidone
- 2-Pyrrolidinone, 1-ethyl-
- Agsol Ex 2
- N-Ethyl-2-azapentanone
- N-Ethylbutyrolactam

Physicochemical Properties

1-Ethylpyrrolidin-2-one is a polar aprotic solvent with properties that make it suitable for a wide range of applications.[3][7] It is a colorless, clear liquid characterized by high solvency, low vapor pressure, and miscibility with water and most common organic solvents.[3][7][8] The key quantitative properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO	[2][3][5][8]
Molecular Weight	113.16 g/mol	[2][3][9]
CAS Number	2687-91-4	[1][3][5][9]
EC Number	220-250-6	[1][2][9]
Density	0.992 g/mL at 25 °C	[3][8][9]
	1.0 g/cm ³ at 20 °C	
Boiling Point	97 °C at 20 mmHg	[3][8][9]
Melting Point	87.5-88.5 °C	[8]
Flash Point	91 °C (195.8 °F) - Closed Cup	
169 °F	[8]	
Water Solubility	1000 g/L at 23 °C	[8]
Miscible	[7]	
Vapor Pressure	0.18 hPa at 20 °C	
Refractive Index	n _{20/D} 1.465	[3][9]
pH	8-9 (100 g/L in H ₂ O at 20 °C)	

Experimental Protocols

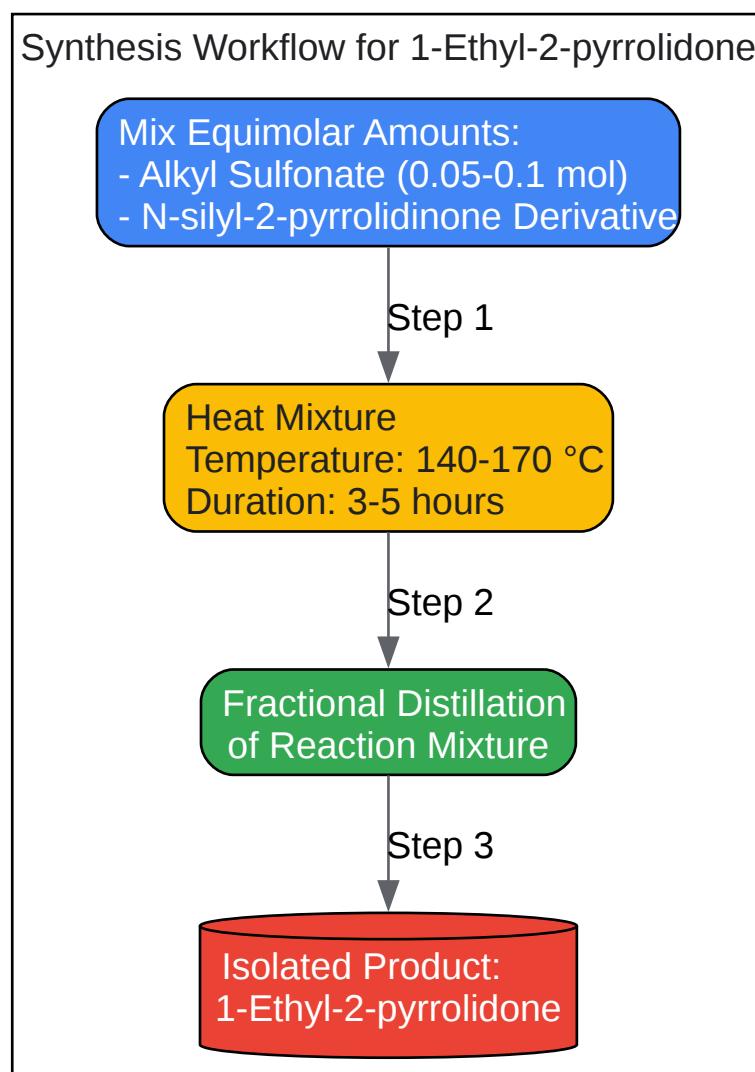
Synthesis of 1-Ethyl-2-pyrrolidone

A general laboratory-scale synthesis involves the reaction of an N-silylated pyrrolidinone derivative with an alkyl sulfonate.[10]

General Procedure:

- An equimolar mixture of an alkyl sulfonate (e.g., Ethyl benzenesulphonate, 0.05-0.1 mol) and an N-silyl derivative of 2-pyrrolidinone (e.g., 1-TRIMETHYLSILYL-2-PYRROLIDINONE) is prepared in a suitable reaction vessel.[3][10]

- The mixture is heated at a temperature range of 140-170 °C for a duration of 3 to 5 hours. [10]
- Upon completion of the reaction, the resulting product mixture is subjected to fractional distillation to isolate the pure 1-Ethyl-2-pyrrolidone.[10]



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A generalized workflow for the synthesis of 1-Ethyl-2-pyrrolidone.

Analytical Isolation and Purification Workflow

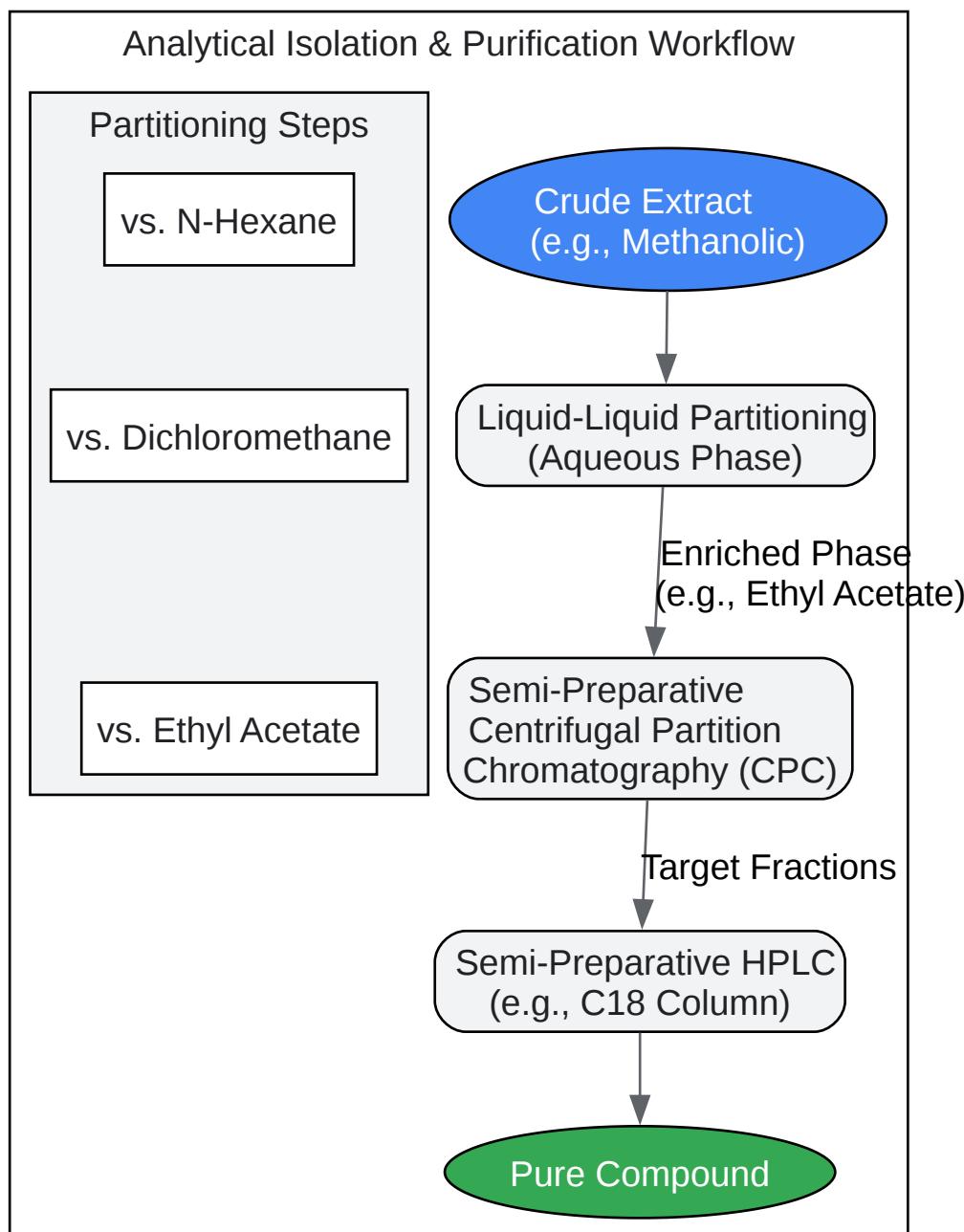
In drug development and natural product chemistry, isolating target compounds is a common challenge. The following protocol outlines a general workflow for the isolation and purification of

a moderately polar compound like **1-Ethylpyrrolidin-2-one** or its derivatives from a complex matrix (e.g., a crude reaction mixture or natural extract), based on chromatographic principles.

[11]

Methodology:

- Initial Extraction: The process begins with a crude extract (e.g., a methanolic extract). This is typically diluted with water to facilitate liquid-liquid partitioning.[11]
- Liquid-Liquid Partitioning: A sequential liquid-liquid extraction is performed to remove impurities and enrich the target compound.
 - Defatting: The aqueous extract is first partitioned against a non-polar solvent like N-hexane to remove highly lipophilic compounds.[11]
 - Intermediate Polarity Removal: Subsequently, a solvent of intermediate polarity, such as dichloromethane, is used to remove other unwanted compounds.[11]
 - Target Extraction: The target compound is then extracted from the aqueous phase into a more polar solvent, typically ethyl acetate. This phase is collected as it is now enriched with the compound of interest.[11]
- Pre-fractionation (CPC): The enriched extract (e.g., the ethyl acetate phase) is concentrated and subjected to Centrifugal Partition Chromatography (CPC). This technique serves as a semi-preparative step to separate compounds based on their partition coefficients in a biphasic solvent system, further purifying the target fraction.[11]
- Final Purification (HPLC): Fractions from CPC containing the target compound are pooled and subjected to a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.[11]



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Workflow for isolating a target compound from a complex mixture.

Applications in Research and Development

1-Ethylpyrrolidin-2-one is a versatile compound with numerous applications in industrial and research settings.

- Solvent: It is widely used as a highly efficient, polar aprotic solvent. Its applications include dissolving a wide range of polymers, use in coatings, paint strippers, and in the electronics industry.[12]
- Chemical Synthesis: It serves as a chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[8]
- Drug Formulation: In pharmaceuticals, it is used in drug formulations to aid in the solubilization of active pharmaceutical ingredients (APIs).[12] It has been studied as a transdermal absorption-enhancing compound, facilitating the delivery of drugs through the skin.[3][9]
- Energy Storage: The compound is utilized as a component in electrolytes for lithium-ion batteries, where it can improve conductivity and overall performance.[12]
- Petrochemical Industry: It is employed for gas desulfurization and in extraction processes for compounds like butadiene.[8]

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